6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide
Description
6-Chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide is a quinoline-based carboxamide derivative characterized by:
- A chloro substituent at position 6 of the quinoline ring.
- An ethoxy group at position 2.
- A carboxamide moiety at position 2, substituted with a 4-(propan-2-yl)phenyl group.
Properties
IUPAC Name |
6-chloro-4-ethoxy-N-(4-propan-2-ylphenyl)quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-4-26-20-12-19(24-18-10-7-15(22)11-17(18)20)21(25)23-16-8-5-14(6-9-16)13(2)3/h5-13H,4H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPBBQSYKNINOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body.
Mode of Action
It’s worth noting that many similar compounds function through a process called transmetalation, where they transfer a group from one molecule to another.
Biochemical Pathways
Similar compounds are known to be involved in various biochemical transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations.
Pharmacokinetics
The stability of similar compounds can be influenced by factors such as air and moisture.
Comparison with Similar Compounds
Core Substitution Patterns
The quinoline scaffold is highly modular, with substitutions at positions 2, 4, and 6 significantly influencing activity. Key comparisons include:
Key Observations :
- Methoxy groups () may alter pharmacokinetics via increased solubility.
- Position 2 : Carboxamides (target, ) improve metabolic stability compared to esters () or carboxylic acids ().
- Position 4 : Ethoxy (target) vs. methoxy () groups influence steric and electronic profiles, affecting target affinity.
Physical and Chemical Properties
*Calculated based on formula C₂₁H₂₂ClN₂O₂.
Key Observations :
- The target compound’s isopropylphenyl group likely reduces solubility compared to dimethylamino-propyl derivatives (e.g., 5a5 in ), which have tertiary amines enhancing hydrophilicity.
Key Observations :
- Antimicrobial Activity: Carboxamides with polar side chains (e.g., morpholino in ) show stronger antibacterial effects than the target compound’s hydrophobic isopropylphenyl group.
- P-glycoprotein Inhibition : Methoxy and aryl groups () enhance interaction with efflux pumps, a feature absent in the target’s ethoxy substituent.
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